(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a quinoline ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde. This intermediate is then subjected to further functionalization to introduce the methoxyethyl and methylsulfonyl groups.
The quinoline ring is synthesized separately through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones. The thiophene group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Finally, the benzo[d]thiazole and quinoline intermediates are coupled through a condensation reaction to form the desired product. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts, such as palladium acetate or copper iodide, under inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or methylsulfonyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Methoxy-substituted derivatives, sulfonyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development. Studies focus on its binding affinity to proteins, enzymes, and nucleic acids.
Medicine
In medicine, this compound is explored for its therapeutic potential. Preliminary studies indicate its efficacy in inhibiting certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are harnessed to improve the performance and efficiency of these materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it binds to proteins and enzymes, inhibiting their activity and disrupting cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their function and leading to therapeutic effects.
In cancer cells, the compound induces apoptosis by activating signaling pathways that lead to cell death. It also inhibits angiogenesis, preventing the formation of new blood vessels that supply nutrients to tumors. These mechanisms contribute to its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(phenyl)quinoline-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
The uniqueness of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene group enhances its electronic properties, making it suitable for applications in materials science. Additionally, its specific structural features contribute to its potential as a bioactive molecule, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S3/c1-32-12-11-28-21-10-9-16(35(2,30)31)14-23(21)34-25(28)27-24(29)18-15-20(22-8-5-13-33-22)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDOYVHSPLVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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